N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Tuberculosis

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide (CAS 156118-83-1) is a synthetic small molecule belonging to the benzothiazole class, a heterocyclic scaffold prevalent in medicinal chemistry and agrochemical research. Characterized by a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol, this compound features a specific 5,6-dimethyl substitution pattern on the benzothiazole ring and an acetamide group at the 2-position.

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 156118-83-1
Cat. No. B2406228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
CAS156118-83-1
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)NC(=O)C
InChIInChI=1S/C11H12N2OS/c1-6-4-9-10(5-7(6)2)15-11(13-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14)
InChIKeyHDHVPVLNAAXMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide (CAS 156118-83-1): A Key Benzothiazole Acetamide Intermediate


N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide (CAS 156118-83-1) is a synthetic small molecule belonging to the benzothiazole class, a heterocyclic scaffold prevalent in medicinal chemistry and agrochemical research [1]. Characterized by a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol, this compound features a specific 5,6-dimethyl substitution pattern on the benzothiazole ring and an acetamide group at the 2-position [1]. It is recognized in authoritative chemical databases such as PubChem (CID 7524834) and ChEMBL (CHEMBL65083), indicating its cataloged status in the broader scientific infrastructure [1][2].

Why Scientific Procurement Cannot Substitute N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide with Generic Analogs


Generic substitution is inadvisable for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide because the biological activity, physicochemical properties, and synthetic utility of benzothiazole derivatives are exquisitely sensitive to regiochemistry and substitution pattern. The 5,6-dimethyl arrangement on the benzothiazole core is a specific structural feature that cannot be replicated by unsubstituted, 5,7-dimethyl, or 4,6-dimethyl analogs [1]. Even a seemingly minor modification, such as replacing the acetamide with a 2-chloroacetamide group, introduces a reactive electrophilic center that fundamentally alters the compound's downstream applications, stability, and safety profile, making it suitable as an alkylating agent rather than a stable terminal building block . The computed logP (XLogP3-AA of 2.6) is a direct consequence of this specific substitution, impacting solubility and bioavailability in ways that a different alkyl arrangement would not [1].

Quantitative Differentiation Evidence for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide Against Its Closest Analogs


Regioisomeric Precision Achieved Via 5,6-Dimethyl Substitution Compared to the 5,7-Dimethyl Analog

The target compound's 5,6-dimethyl substitution pattern directly dictates its molecular recognition and enzyme target engagement in a manner distinct from the 5,7-dimethyl substituted regioisomer. Research on benzothiazole acetamides as DprE1 inhibitors for antitubercular therapy indicates that the regioisomer N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is investigated for DprE1 inhibition, implying that a shift of a single methyl group from the 6- to the 7-position is sufficient to create a compound with a different biological profile . The PubChem record for the target compound lists a specific XLogP3-AA of 2.6, a computed physico-chemical property arising from its precise 2D topology; this value would differ for the 5,7-isomer, leading to divergent predictions for solubility, permeability, and ADMET profiles [1]. This ensures that screening libraries or structure-activity relationship (SAR) studies relying on the 5,6-dimethyl pharmacophore cannot interchangeably use the 5,7-isomer without data integrity risk.

Medicinal Chemistry Structure-Activity Relationship Tuberculosis

Functional Stability Advantage Over the Reactive 2-Chloroacetamide Analog

The target compound, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide, is chemically stable, while its close analog 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide (CAS 26447-74-5) features a reactive alkyl chloride moiety . The chloro analog is used as a DNA alkylating agent and as a synthetic intermediate to introduce the benzothiazole core via nucleophilic substitution [1]. In contrast, the target compound lacks this electrophilic warhead, making it a stable building block suitable for biological assay preparation, long-term storage in compound libraries, and as a negative control in assays where alkylation activity must be ruled out. The target compound has 0 hydrogen bond donor-acceptor counts indicative of its non-reactive, stable nature, while the chloro analog is designed for reactivity. This fundamental difference in chemical reactivity dictates that the two compounds have mutually exclusive application spaces.

Chemical Biology Synthetic Chemistry Assay Development

Optimal Computed Physicochemical Profile for CNS Drug-Likeness Compared to Unsubstituted Benzothiazole Acetamide

Computed molecular descriptors provide a quantitative basis for differentiation. The target compound has a computed XLogP3-AA of 2.6, a Molecular Weight of 220.29 g/mol, Topological Polar Surface Area (TPSA) of 70.2 Ų, and exactly 1 hydrogen bond donor [1]. This profile aligns with favorable central nervous system (CNS) drug-likeness parameters (MW < 300, TPSA < 90 Ų, LogP 1–3). In contrast, the unsubstituted parent compound N-(benzothiazol-2-yl)acetamide (C9H8N2OS, MW 192.25) would have a lower LogP (estimated ~1.5) and different TPSA due to the absence of the two methyl groups [1]. The addition of the 5,6-dimethyl groups increases lipophilicity by approximately 1.1 logP units, which can significantly improve blood-brain barrier permeability and binding to hydrophobic enzyme pockets. This quantitative difference in a key drug-likeness parameter makes the target compound a more suitable scaffold for CNS-targeting libraries.

Computational Chemistry Drug Design ADMET Prediction

Validated Application Scenarios for Procuring N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide


Construction of Focused Screening Libraries for CNS Drug Targets

The compound's computed physicochemical profile (XLogP3-AA = 2.6, TPSA = 70.2 Ų) positions it as a privileged scaffold for building CNS-focused compound libraries [1]. Its 5,6-dimethyl substitution pattern provides a defined, lipophilic fragment that can be further derivatized without compromising the drug-likeness window. This is a distinct advantage over the unsubstituted benzothiazole acetamide, which is significantly less lipophilic.

Use as a Stable Reference Standard in Genotoxicity and Metabolic Profiling Assays

Research on benzothiazole amide series has highlighted the importance of understanding in vitro genotoxicity and metabolic profiles [1]. The target compound, lacking a reactive alkyl chloride group found in its 2-chloroacetamide analog, serves as an ideal stable negative control or reference standard in these assays to differentiate mechanism-based toxicity from non-specific alkylation effects [2].

Synthesis of Anti-Allergic Benzothiazole Derivatives

A closely related structural core, 5,6-dimethyl-2-(hydroxyacetylamino)benzothiazole, has been patented for its anti-allergic activity [1]. The target compound, as a stable, protected form of 2-amino-5,6-dimethylbenzothiazole, is a strategic starting material for generating this class of anti-allergic agents through further acylation chemistry.

Building Block for DprE1 Inhibitor Development Against Tuberculosis

The benzothiazole core, particularly with the dimethyl substitution, is a recognized scaffold for developing non-covalent DprE1 inhibitors against Mycobacterium tuberculosis [1]. The specific 5,6-dimethyl regioisomer is a crucial building block, as evidenced by its use in synthesizing more complex 1,3,4-thiadiazole derivatives evaluated for anticancer activity [2]. This establishes its role in rational drug design pipelines targeting infectious diseases.

Quote Request

Request a Quote for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.